molecular formula C15H13BrO3 B188365 4-Bromophenyl (2-methylphenoxy)acetate CAS No. 62095-47-0

4-Bromophenyl (2-methylphenoxy)acetate

Cat. No. B188365
CAS RN: 62095-47-0
M. Wt: 321.16 g/mol
InChI Key: QAYOCVFRZVCZGZ-UHFFFAOYSA-N
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Description

4-Bromophenyl (2-methylphenoxy)acetate is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-Bromophenyl (2-methylphenoxy)acetate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression.

Biochemical And Physiological Effects

Studies have shown that 4-Bromophenyl (2-methylphenoxy)acetate can reduce the levels of pro-inflammatory cytokines and reactive oxygen species in vitro and in vivo. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Bromophenyl (2-methylphenoxy)acetate in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows for a more targeted approach to studying various biological processes. However, the compound's potential toxicity and limited solubility can pose challenges in certain experimental settings.

Future Directions

There are several future directions for research related to 4-Bromophenyl (2-methylphenoxy)acetate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action and potential therapeutic applications of the compound. Finally, investigations into the compound's potential toxicity and safety profile are necessary for its future development as a drug candidate.
Conclusion:
In conclusion, 4-Bromophenyl (2-methylphenoxy)acetate is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-Bromophenyl (2-methylphenoxy)acetate involves the reaction of 4-bromophenol with 2-methylphenoxyacetic acid in the presence of a catalyst such as pyridine. This method has been optimized to provide high yields of the compound with minimal by-products.

Scientific Research Applications

4-Bromophenyl (2-methylphenoxy)acetate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have potential as a drug delivery system due to its ability to penetrate cell membranes.

properties

CAS RN

62095-47-0

Product Name

4-Bromophenyl (2-methylphenoxy)acetate

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

(4-bromophenyl) 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C15H13BrO3/c1-11-4-2-3-5-14(11)18-10-15(17)19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3

InChI Key

QAYOCVFRZVCZGZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

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